1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione
Brand Name: Vulcanchem
CAS No.: 4385-47-1
VCID: VC18772234
InChI: InChI=1S/C8H6O4/c9-6-1-3-8(4-2-6)11-5-7(10)12-8/h1-4H,5H2
SMILES:
Molecular Formula: C8H6O4
Molecular Weight: 166.13 g/mol

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione

CAS No.: 4385-47-1

Cat. No.: VC18772234

Molecular Formula: C8H6O4

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione - 4385-47-1

Specification

CAS No. 4385-47-1
Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
IUPAC Name 1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione
Standard InChI InChI=1S/C8H6O4/c9-6-1-3-8(4-2-6)11-5-7(10)12-8/h1-4H,5H2
Standard InChI Key XNHHFDKEDIVWGW-UHFFFAOYSA-N
Canonical SMILES C1C(=O)OC2(O1)C=CC(=O)C=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a spirocyclic system where a 1,4-dioxolane ring (five-membered cyclic ether) is fused to a cyclohexene ring via a shared spiro carbon atom (position 1). The numbering follows IUPAC conventions:

  • Positions 2 and 8: Ketone groups (C=OC=O)

  • Positions 6 and 9: Double bonds within the cyclohexene ring

  • Spiro center: Carbon atom bridging the dioxolane and cyclohexene rings .

The molecular formula is C8H6O4C_8H_6O_4, with a molar mass of 166.13 g/mol .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Density1.41 g/cm³
Boiling Point380.3°C at 760 mmHg
Flash Point175.8°C
Refractive Index1.569
Polar Surface Area (PSA)52.6 Ų

The high boiling point and density reflect strong intermolecular interactions due to polar ketone groups and rigid spirocyclic geometry.

Synthetic Methodologies

Precursor-Based Synthesis

A seminal route involves 3,6-di-n-propylcatechol as the starting material. Oxidation with lead tetraacetate in acetic acid yields the corresponding ortho-quinone, which undergoes cyclization with diketene to form the spirocyclic dione in 82% yield . Critical steps include:

  • Oxidation: Catechol → ortho-quinone

  • Cyclization: Quinone + diketene → spiro intermediate

  • Purification: Recrystallization from hexane/ethyl acetate .

Alternative Approaches

  • Wessely Oxidation: Modified Wessely oxidation of substituted phenols with lead tetraacetate and acrylic acid derivatives generates analogous spirodione structures .

  • Retro-Diels-Alder Strategy: Thermal decomposition of bicyclo[2.2.2]octene precursors releases reactive dienes, which recombine to form spirocyclic diones .

Reactivity and Functionalization

Diels-Alder Reactions

The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles. Notable examples:

DienophileProduct YieldRegiochemistry
Methyl propiolate92%Endo preference
Dimethyl acetylenedicarboxylate88%Exo transition state
Diphenylacetylene<10%*Decomposition dominant

*Decomposition to 3,6-di-n-propylcatechol methylene ether occurs due to competing retro-Diels-Alder pathways .

Thermal Decomposition

At temperatures exceeding 200°C, the spirodione undergoes retro-Diels-Alder cleavage, regenerating the ortho-quinone intermediate. This reversibility is exploited in domino reactions for synthesizing bicyclo[2.2.2]octenones .

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃):

    • δ 6.45–6.32 (m, 2H, vinyl protons)

    • δ 4.25–4.10 (m, 4H, dioxolane oxygens)

    • δ 2.85–2.70 (m, 4H, cyclohexene CH₂) .

  • ¹³C NMR:

    • δ 208.5, 207.8 (C=O)

    • δ 135.2, 132.6 (sp² carbons)

    • δ 70.1 (spiro carbon) .

IR Spectroscopy

Strong absorptions at 1745 cm⁻¹ (ketone C=O stretch) and 1630 cm⁻¹ (conjugated diene) .

Applications in Organic Synthesis

Building Block for Polycycles

The spirodione serves as a precursor to bicyclo[2.2.2]octene derivatives via tandem Diels-Alder/retro-Diels-Alder sequences. For example, reaction with cycloheptatriene yields tricyclic adducts with applications in natural product synthesis .

Masked Quinone Strategies

Temporary protection of reactive ortho-quinone moieties enables selective functionalization. Deprotection under acidic conditions regenerates the quinone for subsequent oxidation or coupling reactions .

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